N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide
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Overview
Description
N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a propoxy group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to introduce the sulfonamide group. This can be achieved by reacting benzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Substitution Reactions: The next step involves the introduction of the propoxy group and the isopropyl group. This can be done through nucleophilic substitution reactions using appropriate alkyl halides under basic conditions.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in biological studies to investigate the mechanism of action of sulfonamides and their interactions with biological targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antimicrobial activity of sulfonamides.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A compound structurally related to methamphetamine, known for its stimulant properties.
Propargylamines: A class of compounds with various pharmaceutical and biological properties, including neuroprotective effects.
Pyrrolones and Pyrrolidinones: Compounds with diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the propoxy and isopropyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C13H21NO3S |
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Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-methyl-3-propan-2-yl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-5-8-17-13-7-6-11(18(15,16)14-4)9-12(13)10(2)3/h6-7,9-10,14H,5,8H2,1-4H3 |
InChI Key |
YJXZGZCIOMQVLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC)C(C)C |
Origin of Product |
United States |
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